(6E)-4-iodo-6-[[2-(6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinyl]methylidene]cyclohexa-2,4-dien-1-one
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Overview
Description
2-hydroxy-5-iodobenzaldehyde (6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which combines a benzaldehyde moiety with a triazinoindole framework, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-5-iodobenzaldehyde (6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone typically involves the condensation of 2-hydroxy-5-iodobenzaldehyde with 6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the condensation process .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-5-iodobenzaldehyde (6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The iodine atom in the benzaldehyde moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles like amines or thiols for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
2-hydroxy-5-iodobenzaldehyde (6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-hydroxy-5-iodobenzaldehyde (6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone involves its ability to bind to specific molecular targets. For example, as an iron chelator, it binds to ferrous ions, thereby inhibiting their availability for cellular processes. This can lead to the inhibition of cancer cell proliferation and induction of apoptosis through mitochondrial pathways .
Comparison with Similar Compounds
Similar Compounds
5H-[1,2,4]triazino[5,6-b]indole derivatives: These compounds share a similar triazinoindole framework and have been studied for their biological activities, including anticancer properties.
Indolo[2,3-b]quinoxalines: These compounds are important DNA intercalating agents with antiviral and cytotoxic activity.
Uniqueness
The uniqueness of 2-hydroxy-5-iodobenzaldehyde (6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone lies in its combined structure of benzaldehyde and triazinoindole, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C17H13IN6O |
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Molecular Weight |
444.23 g/mol |
IUPAC Name |
4-iodo-2-[(E)-[(6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinylidene]methyl]phenol |
InChI |
InChI=1S/C17H13IN6O/c1-9-3-2-4-12-14(9)20-16-15(12)22-24-17(21-16)23-19-8-10-7-11(18)5-6-13(10)25/h2-8,25H,1H3,(H2,20,21,23,24)/b19-8+ |
InChI Key |
CMKLSJNEXVNPGC-UFWORHAWSA-N |
Isomeric SMILES |
CC1=C2C(=CC=C1)C3=C(N2)N=C(N=N3)N/N=C/C4=C(C=CC(=C4)I)O |
Canonical SMILES |
CC1=C2C(=CC=C1)C3=C(N2)N=C(N=N3)NN=CC4=C(C=CC(=C4)I)O |
Origin of Product |
United States |
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